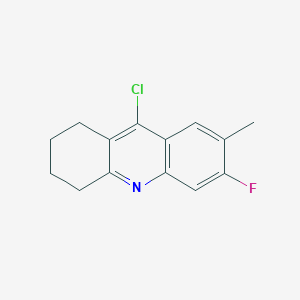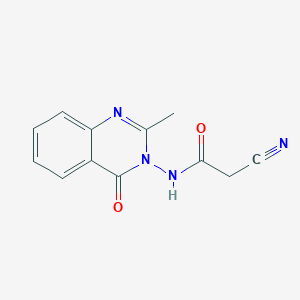
9-氯-6-氟-7-甲基-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, also known as MEM, is a chemical compound that has been studied for its potential use in treating various neurological conditions. MEM belongs to the acridine family of compounds and has been found to exhibit neuroprotective and neurorestorative effects in preclinical studies. In
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine:
Antimicrobial Agents
9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial DNA, inhibiting replication and transcription processes. This makes it a candidate for developing new antibiotics, especially against resistant strains .
Anticancer Research
This compound has been studied for its anticancer properties. Its ability to intercalate into DNA strands disrupts the replication of cancer cells, leading to cell death. Research has focused on its efficacy against various cancer cell lines, including breast and lung cancers .
Neuroprotective Agents
In neuropharmacology, 9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is being explored for its neuroprotective effects. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission. This property is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s .
Fluorescent Probes
Due to its unique chemical structure, this compound can be used as a fluorescent probe in biochemical assays. It exhibits strong fluorescence, which can be utilized in imaging techniques to study cellular processes and molecular interactions .
Photodynamic Therapy
In the field of photodynamic therapy (PDT), 9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is being investigated as a photosensitizer. When exposed to light, it produces reactive oxygen species that can kill cancer cells. This application is particularly promising for treating superficial tumors .
Chemical Synthesis
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for creating new chemical entities with potential therapeutic applications.
属性
IUPAC Name |
9-chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-10-13(7-11(8)16)17-12-5-3-2-4-9(12)14(10)15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNNACIWLCSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)
![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)
![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2483038.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)